molecular formula C13H18ClN B14670724 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride CAS No. 36065-74-4

1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride

Katalognummer: B14670724
CAS-Nummer: 36065-74-4
Molekulargewicht: 223.74 g/mol
InChI-Schlüssel: SVQUZUXZCOUZDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride is a complex organic compound with a unique structure that includes a benzazocine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable naphthalene derivative with a methylating agent can lead to the formation of the desired benzazocine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are often employed to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzazocine ring system allows for substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in pain management and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride is unique due to its specific benzazocine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

36065-74-4

Molekularformel

C13H18ClN

Molekulargewicht

223.74 g/mol

IUPAC-Name

11-methyl-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-14-8-10-6-11-4-2-3-5-13(11)12(7-10)9-14;/h2-5,10,12H,6-9H2,1H3;1H

InChI-Schlüssel

SVQUZUXZCOUZDP-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2CC(C1)C3=CC=CC=C3C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.